(S)-(+)-3-Octanol

Descripción general

Descripción

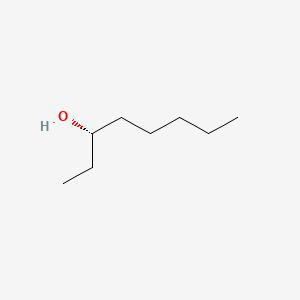

(S)-(+)-3-Octanol is an organic compound belonging to the class of secondary alcohols. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by an eight-carbon chain with a hydroxyl group (-OH) attached to the third carbon in the S-configuration. It is commonly found in various natural sources and is used in different industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-(+)-3-Octanol can be synthesized through several methods. One common approach involves the reduction of (3S)-octan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of octanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the aldehyde group of octanal to the hydroxyl group, yielding this compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-(+)-3-Octanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (3S)-octan-3-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to (3S)-octane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3S)-octyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetone or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: (3S)-octan-3-one

Reduction: (3S)-octane

Substitution: (3S)-octyl chloride

Aplicaciones Científicas De Investigación

Fragrance Industry

Overview : (S)-(+)-3-Octanol is widely utilized in the fragrance sector due to its pleasant odor reminiscent of mint and fruit. Its application is essential in formulating perfumes and flavoring agents.

Safety Assessment : A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound is not genotoxic and has a calculated margin of exposure (MOE) greater than 100 for repeated dose toxicity . The compound has been evaluated for various endpoints including reproductive toxicity and skin sensitization, showing no significant safety concerns under current usage levels.

| Endpoint | Result | MOE Value |

|---|---|---|

| Repeated Dose Toxicity | No significant effects | > 100 |

| Reproductive Toxicity | No safety concerns | > 100 |

| Skin Sensitization | No sensitization observed | N/A |

Solvent Properties

This compound serves as an effective solvent in various chemical reactions and processes. Its hydrophobic nature makes it suitable for dissolving non-polar compounds, which is crucial in organic synthesis.

Case Study : In a study examining the solvation properties of octanol, it was found that this compound effectively interacts with water at interfaces, facilitating water transport across octanol layers. This property is significant for applications in drug delivery systems where solubility and permeability are critical .

Biochemical Research

This compound has been studied for its role in biochemical pathways and interactions with biomolecules. It is involved in the metabolism of fatty acids and can influence cellular processes.

Metabolomics

A notable case involves the identification of (S)-3-Octanol glucoside as a metabolite in various biological systems. This compound belongs to the class of fatty acyl glycosides and is significant for understanding lipid metabolism .

| Metabolite | Type | Significance |

|---|---|---|

| (S)-3-Octanol Glucoside | Fatty Acyl Glycoside | Important for lipid metabolism |

Environmental Impact

The environmental safety profile of this compound has been evaluated under the International Fragrance Association (IFRA) guidelines. The compound is not classified as Persistent, Bioaccumulative, or Toxic (PBT), indicating a favorable environmental impact when used within recommended limits .

Environmental Risk Assessment : The screening-level risk assessment shows that the predicted environmental concentration is below harmful thresholds, supporting its safe use in consumer products.

Mecanismo De Acción

The mechanism of action of (S)-(+)-3-Octanol varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of biochemical events. For example, in insect pheromone communication, this compound binds to olfactory receptors, triggering a signaling pathway that influences insect behavior. In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis and death.

Comparación Con Compuestos Similares

(S)-(+)-3-Octanol can be compared with other similar compounds, such as:

(3R)-octan-3-ol: The enantiomer of this compound, which has the opposite configuration at the third carbon.

Octan-2-ol: A structural isomer with the hydroxyl group on the second carbon.

Octan-4-ol: Another structural isomer with the hydroxyl group on the fourth carbon.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring enantiomerically pure compounds, such as in asymmetric synthesis and chiral recognition studies.

Actividad Biológica

(S)-(+)-3-Octanol, a chiral alcohol with the chemical formula C8H18O, is a compound of interest due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antioxidant effects, and potential applications in various fields such as pharmacology and environmental science.

- Molecular Formula : C8H18O

- Molecular Weight : 130.23 g/mol

- CAS Number : 589-98-0

1. Cytotoxicity and Antioxidant Properties

Recent studies have demonstrated that this compound exhibits notable cytotoxic and antioxidant properties. In vitro assays have been conducted to evaluate its efficacy against various cell lines and biological systems.

- Cytotoxicity Assays :

- Antioxidant Activity :

2. Genotoxicity and Safety Assessment

A comprehensive safety assessment of this compound indicated that it is not genotoxic. Studies using read-across data from related compounds (like 3-hexanol) showed no mutagenic effects in the Ames test, supporting its safety profile for human exposure .

| Endpoint | Result |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | NOAEL: 25 mg/kg/day |

| Skin Sensitization | No significant concerns |

| Phototoxicity | Not expected to be phototoxic |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various volatile compounds, this compound exhibited moderate activity against specific bacterial strains. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

Case Study 2: Environmental Impact

Research has indicated that this compound has a low bioconcentration potential in aquatic environments, suggesting minimal ecological risk when used in consumer products . This characteristic is vital for assessing its safety in formulations intended for environmental exposure.

1. Fragrance Industry

This compound is utilized as a fragrance component due to its pleasant odor profile. Its safety assessment supports its use in cosmetic formulations.

2. Pharmaceuticals

The compound's antioxidant properties may be harnessed in developing therapeutic agents aimed at oxidative stress-related diseases.

Propiedades

IUPAC Name |

(3S)-octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPBPVERJPACX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426427 | |

| Record name | (3S)-octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22658-92-0 | |

| Record name | (+)-3-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22658-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Octanol, (S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.